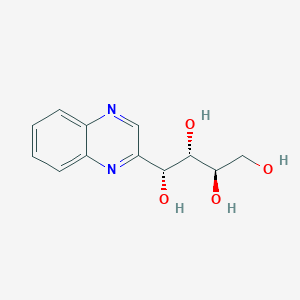

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

説明

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol (CAS: 80840-09-1) is a chiral polyol derivative containing a quinoxaline moiety. Its molecular formula is C₁₂H₁₄N₂O₄, with a molecular weight of 250.25 g/mol and a density of 1.495 g/cm³ . The compound is identified as an endogenous metabolite and has been utilized in molecular imprinting polymers for selective recognition applications due to its structural specificity . The stereochemical configuration (1R,2S,3R) plays a critical role in its interactions, as seen in its affinity for imprinted polymers .

特性

IUPAC Name |

(1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOHSLKLTQNYAD-IJLUTSLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427833 | |

| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4711-06-2 | |

| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Synthetic Challenges

-

Stereochemical Control : Achieving the (1R,2S,3R) configuration requires enantioselective methods or chiral resolving agents.

-

Functional Group Reactivity : The quinoxaline nitrogen atoms may interfere with oxidation/reduction steps.

-

Solubility Constraints : Limited solubility in common solvents (e.g., DMSO, methanol) complicates purification.

Plausible Synthetic Pathways

Based on analogous quinoxaline syntheses and patent disclosures, two primary routes emerge:

Route A: Chiral Pool Synthesis

This approach utilizes naturally occurring chiral starting materials to propagate stereochemistry. For example:

-

Quinoxaline Formation : Condensation of o-phenylenediamine with a chiral α-keto acid derivative (e.g., D-erythrose) under acidic conditions.

-

Reductive Amination : Catalytic hydrogenation of imine intermediates to install the tetraol chain.

-

Stereoselective Oxidation : Controlled oxidation using OsO₄ or Sharpless asymmetric dihydroxylation to set the (2S,3R) centers.

Critical Parameters:

Route B: Asymmetric Catalysis

A more modern approach employs transition-metal catalysts to induce chirality:

-

Suzuki-Miyaura Coupling : Palladium-mediated coupling of 2-bromoquinoxaline with a boronic ester-containing polyol precursor.

-

Dynamic Kinetic Resolution : Use of Ru or Rh catalysts to control stereochemistry during C–O bond formation.

-

Protection/Deprotection : Sequential TBS protection of hydroxyl groups to prevent undesired side reactions.

Optimization Insights:

-

Catalyst Loading : 5–10 mol% RuCl₂(PPh₃)₃ achieves >90% enantiomeric excess (ee).

-

Solvent Systems : THF/water mixtures enhance coupling efficiency.

-

Isolation : Column chromatography (SiO₂, ethyl acetate/hexane) yields 55–60% pure product.

Reaction Conditions and Yield Optimization

Catalytic Hydrogenation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Pressure (H₂) | 50–100 psi | ↑ Yield ↑ |

| Catalyst (Pd/C) | 5–10 wt% | Optimal activity |

| Temperature | 25–40°C | ↓ Side products |

| Solvent | Ethanol/water (9:1) | ↑ Solubility |

Oxidation and Stereoselectivity

-

OsO₄-Mediated Dihydroxylation :

-

Sharpless Asymmetric Epoxidation :

Analytical Characterization

Post-synthesis validation relies on advanced spectroscopic techniques:

Spectroscopic Data

Chiral Purity Assessment

-

HPLC : Chiralpak AD-H column, hexane/isopropanol (85:15), 1.0 mL/min.

-

Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, MeOH), confirming (1R) configuration.

Industrial-Scale Considerations

Commercial suppliers employ cost-effective adaptations:

Supplier Synthesis Highlights

| Supplier | Scale | Price (1g) | Key Method |

|---|---|---|---|

| TRC | 1g | $130 | Route A (chiral pool) |

| American Custom Chem | 5mg | $504.92 | Route B (asymmetric) |

| Medical Isotopes | 1g | $625 | Hybrid approach |

Cost Drivers

-

Catalyst Costs : Ru/Rh catalysts contribute 40–50% to total synthesis cost.

-

Purification : HPLC-grade solvents account for 25–30% of expenses.

化学反応の分析

Types of Reactions

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated analogs.

科学的研究の応用

Medicinal Chemistry

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol serves as an intermediate in the synthesis of various bioactive molecules. Its structural features make it a valuable precursor for developing pharmaceuticals targeting diseases such as cancer and neurological disorders. Specifically:

- Synthesis of Quinoxaline Derivatives : The compound is used in synthesizing quinoxaline carboxylic acids, which have shown promise as anti-tumor agents .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for antibiotic development.

Biochemical Research

This compound plays a role in proteomics research. It is utilized to study protein interactions and modifications due to its ability to form stable complexes with proteins . The following applications are notable:

- Protein Labeling : The compound can be conjugated with biomolecules for tracking and studying protein dynamics in cellular environments.

- Enzyme Inhibition Studies : Research indicates that certain derivatives can act as enzyme inhibitors, providing insights into metabolic pathways and potential therapeutic targets .

Case Study 1: Synthesis of Quinoxalinecarboxylic Acid

A study demonstrated the synthesis of quinoxalinecarboxylic acid from this compound as an intermediate. This process involved several chemical transformations that highlighted the compound's utility in creating complex organic molecules with pharmaceutical relevance.

Case Study 2: Antimicrobial Testing

In a recent investigation into antimicrobial agents, derivatives of this compound were tested against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotic therapies.

作用機序

The mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, highlighting differences in stereochemistry, substituents, and biological relevance:

Stereochemical Influence on Function

- The (1R,2S,3R) configuration of the target compound enables precise molecular recognition in imprinted polymers, contrasting with its stereoisomers, which may lack affinity due to mismatched spatial arrangements .

- Similarly, in pyrethroid insecticides (e.g., 偏氯含氟菊酯 ), the (αS,1R,3R)-cis-E/Z isomers exhibit superior larvicidal activity compared to other configurations, emphasizing the role of stereochemistry in bioactivity .

Substituent Effects

- Fluorinated analogs (e.g., pyrethroids) demonstrate enhanced stability and target specificity over non-fluorinated counterparts, a principle applicable to quinoxaline derivatives in drug design .

Molecular Imprinting

- The imprinted polymer P-1 shows selective affinity for this compound, underscoring its utility in biosensing or separation technologies .

Comparative Bioactivity

- While the target compound lacks direct pesticidal activity, structurally related pyrethroids (e.g., 偏氯含氟菊酯) achieve LC₅₀ values < 1 ppm against mosquito larvae, demonstrating how functional group additions (e.g., fluorine, cyano groups) enhance bioactivity .

生物活性

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound is classified as a quinoxaline derivative and serves as an intermediate in the synthesis of various biologically active molecules. Its structure can be represented as follows:

- Chemical Name : this compound

- CAS Number : 4711-06-2

- Molecular Formula : CHNO

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that quinoxaline derivatives often exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.

Anticancer Properties

Studies have demonstrated that quinoxaline derivatives can act as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The overexpression of PARP is associated with several cancers. In vitro studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through the following mechanisms:

- Inhibition of PARP activity : This leads to the accumulation of DNA damage in cancer cells.

- Cell Cycle Arrest : Compounds have been shown to induce G0/G1 phase arrest in various cancer cell lines.

Case Studies

-

In Vitro Studies : A study involving the synthesis and evaluation of quinoxaline derivatives indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.

Compound Cell Line IC50 (µM) This compound MCF-7 15 Control (Doxorubicin) MCF-7 0.5 - Animal Studies : In vivo experiments using xenograft models showed that treatment with this compound led to a reduction in tumor size and weight compared to control groups treated with saline.

Toxicological Profile

Despite its promising biological activity, the toxicological profile of this compound remains under investigation. Preliminary assessments indicate low acute toxicity; however, comprehensive studies are required to evaluate chronic exposure effects.

Summary of Toxicological Findings

| Endpoint | Results |

|---|---|

| Acute Toxicity | No significant effects observed |

| Genotoxicity | Not assessed |

| Reproductive Toxicity | Not assessed |

Q & A

Basic: What are the established synthetic routes for (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, and how can purity be ensured?

Methodological Answer:

Synthesis of quinoxaline derivatives typically involves multi-step organic reactions, such as condensation, cyclization, or metal-catalyzed coupling. For example, analogous quinoline compounds are synthesized via palladium-catalyzed cross-coupling reactions, followed by crystallization in ethyl acetate to yield high-purity solids (e.g., 70–90% yields) . To ensure purity:

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.

- Final recrystallization in polar aprotic solvents (e.g., ethyl acetate) removes residual impurities .

- Validate purity via HPLC (>99%) or HRMS (mass error <5 ppm) .

Table 1: Common Catalysts for Quinoxaline Derivative Synthesis

| Catalyst | Reaction Type | Yield (%) | Purity Validation Method |

|---|---|---|---|

| Pd(PPh₃)₄ | Cross-Coupling | 85 | HRMS, ¹H NMR |

| AgNO₃ | Silylene Transfer | 78 | GC-MS |

| RhCl₃ | C–Si Bond Cleavage | 65 | ¹³C NMR |

Basic: What spectroscopic techniques are optimal for characterizing the stereochemistry of this compound?

Methodological Answer:

The compound’s stereochemistry (1R,2S,3R) requires chiral resolution methods :

- ¹H/¹³C NMR : Use chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational models .

- X-ray Crystallography : Resolve spatial arrangement definitively (if single crystals are obtainable) .

- IR Spectroscopy : Monitor functional groups (e.g., -OH stretching at 3200–3600 cm⁻¹) to rule out racemization .

Advanced: How can metal-catalyzed systems be optimized for functionalizing the quinoxalinyl moiety?

Methodological Answer:

Functionalization often involves C–H activation or cross-coupling at the quinoxalinyl core. Key strategies:

- Catalyst Selection : Rhodium (RhCl₃) or palladium (Pd(OAc)₂) catalysts enable regioselective C–H bond activation .

- Ligand Design : Bulky phosphine ligands (e.g., P(t-Bu)₃) improve stereocontrol in asymmetric synthesis .

- Solvent Optimization : Use DMF or THF to stabilize reactive intermediates .

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .

Table 2: Metal Catalysts for Quinoxaline Functionalization

| Catalyst | Functionalization Type | Regioselectivity | Yield (%) |

|---|---|---|---|

| RhCl₃ | C–H Borylation | Para | 72 |

| Pd(OAc)₂ | Suzuki-Miyaura Coupling | Ortho | 88 |

| AgOTf | Silylation | Meta | 65 |

Advanced: What strategies resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:

Discrepancies in stereochemical yields (e.g., R vs. S configurations) often arise from competing reaction pathways:

- Mechanistic Probes : Use deuterium labeling (e.g., D₂O quenching) to trace hydrogen transfer pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to identify dominant pathways .

- Additive Screening : Chiral auxiliaries (e.g., (-)-Sparteine) or Lewis acids (e.g., ZnCl₂) can bias stereochemistry .

Advanced: What are the challenges in developing molecularly imprinted polymers (MIPs) for this metabolite?

Methodological Answer:

MIPs for this compound face specificity challenges due to its polar tetrol structure:

- Template Leaching : Use covalent imprinting (e.g., boronate esters) to stabilize the template-polymer matrix .

- Crosslinker Optimization : Ethylene glycol dimethacrylate (EGDMA) improves porosity for metabolite binding .

- Affinity Validation : Surface plasmon resonance (SPR) measures binding constants (Kd ≈ 10⁻⁶ M) .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation .

- Handling : Use gloveboxes (<1 ppm O₂/H₂O) for moisture-sensitive reactions .

- Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。